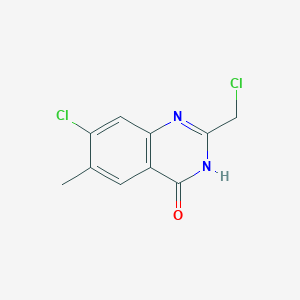
7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one
Descripción general
Descripción
“7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H6Cl2N2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” are not available, coumarins, which are similar compounds, have been known to react with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole analogs to give coumarin-1,2,4-oxadiazole hybrids .Physical And Chemical Properties Analysis
The physical form of “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is solid . Its InChI key is VDRLGRBSQTUUOX-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Scientific Research Applications:
Pharmacological Importance of Chloroquine Derivatives : Chloroquine has been extensively studied for its antimalarial effects and is being repurposed for managing various infectious and noninfectious diseases due to its biochemical properties. Research on chloroquine and its derivatives reveals their potential therapeutic applications in cancer therapy and other diseases, suggesting a broad spectrum of possible research directions for structurally related compounds (Njaria, Okombo, Njuguna, & Chibale, 2015).
Anti-Cancer and Neuroprotective Activities : Studies indicate that derivatives of quinoline, such as 8-hydroxyquinoline, exhibit significant biological activities, including anti-cancer, anti-microbial, and neuroprotective effects. These insights suggest that compounds like 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one could also be explored for similar pharmacological applications, leveraging their metal chelation properties and potential therapeutic roles (Gupta, Luxami, & Paul, 2021).
Antioxidant and Enzymatic Activity Enhancement : The use of redox mediators in combination with enzymes has been explored for the degradation of organic pollutants, highlighting a potential application area for compounds with similar chemical properties to 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one. Such compounds could be investigated for their ability to act as redox mediators, enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).
Safety And Hazards
The safety information available indicates that “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is classified as Acute Tox. 1 Dermal - Aquatic Acute 1 - Eye Irrit. 2 - Skin Sens. 1 . The hazard statements include H310 - H317 - H319 - H400 . The precautionary statements include P261 - P262 - P273 - P280 - P302 + P352 + P310 - P391 .
Propiedades
IUPAC Name |
7-chloro-2-(chloromethyl)-6-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLKKBZPLTKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436450.png)
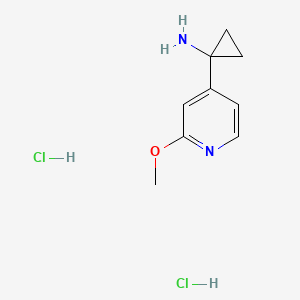
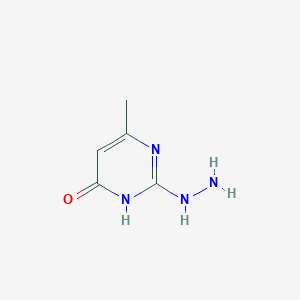
![5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436454.png)
![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)
![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)
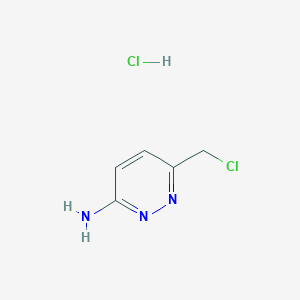
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride](/img/structure/B1436460.png)
![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)
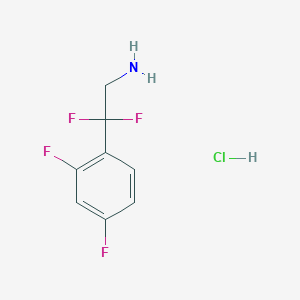
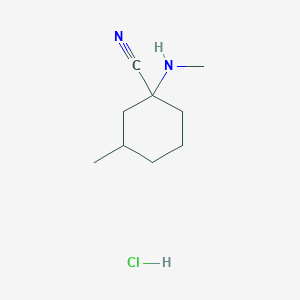
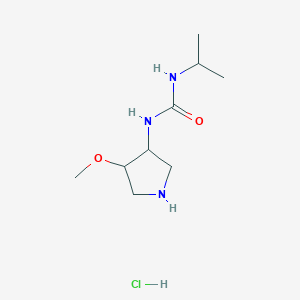
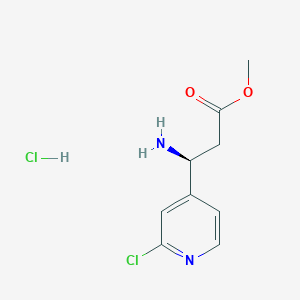
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)